molecular formula C13H16O5 B070166 Methyl 3,5-dimethoxy-2-propanoylbenzoate CAS No. 175278-05-4

Methyl 3,5-dimethoxy-2-propanoylbenzoate

Cat. No.: B070166
CAS No.: 175278-05-4
M. Wt: 252.26 g/mol
InChI Key: MOWOKJBINDKNSJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy-2-propanoylbenzoate is an organic compound with the molecular formula C12H14O5 It is a derivative of benzoic acid and is characterized by the presence of methoxy groups at the 3 and 5 positions, and a propanoyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethoxy-2-propanoylbenzoate typically involves the esterification of 3,5-dimethoxybenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxy-2-propanoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

    Reduction: Formation of 3,5-dimethoxy-2-propanoylbenzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups at the 3 and 5 positions.

Scientific Research Applications

Methyl 3,5-dimethoxy-2-propanoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethoxy-2-propanoylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dimethoxybenzoate: Lacks the propanoyl group, making it less reactive in certain chemical reactions.

    Methyl 3,5-dimethoxy-2-acetylbenzoate: Contains an acetyl group instead of a propanoyl group, which can influence its reactivity and biological activity.

Uniqueness

Methyl 3,5-dimethoxy-2-propanoylbenzoate is unique due to the presence of both methoxy and propanoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3,5-dimethoxy-2-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-5-10(14)12-9(13(15)18-4)6-8(16-2)7-11(12)17-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWOKJBINDKNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425122
Record name methyl 3,5-dimethoxy-2-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-05-4
Record name methyl 3,5-dimethoxy-2-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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